ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate
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Overview
Description
Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a complex organic compound with a molecular formula of C16H23NO5. It contains various functional groups, including an ester, an amide, and a carbamate. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
The presence of the tert-butoxycarbonyl (boc) group suggests that it may be involved in protecting amine groups during peptide synthesis .
Biochemical Pathways
The compound contains an ester group, a secondary amide, and a carbamate, which may interact with various biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate have been observed to change over time . This compound has shown stability under room temperature conditions for 1–4 hours .
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of this compound may vary with different dosages .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the N-tert-butoxycarbonyl (Boc) derivative.
Formation of the Amide Bond: The protected amino acid is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The N-tert-butoxycarbonyl group can be removed using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: TFA or oxalyl chloride in methanol.
Substitution: Nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products Formed
Hydrolysis: Produces 4-aminobenzoic acid and glycine derivatives.
Deprotection: Yields the free amine derivative.
Substitution: Forms substituted aromatic derivatives.
Scientific Research Applications
Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can be compared with other Boc-protected amino acid derivatives:
Ethyl 4-{[N-(tert-butoxycarbonyl)alaninyl]amino}benzoate: Similar structure but with alanine instead of glycine.
Ethyl 4-{[N-(tert-butoxycarbonyl)valinyl]amino}benzoate: Contains valine, offering different steric and electronic properties.
Ethyl 4-{[N-(tert-butoxycarbonyl)leucinyl]amino}benzoate: Features leucine, providing unique hydrophobic interactions.
These compounds share the Boc protection strategy but differ in their amino acid components, leading to variations in reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-5-22-14(20)11-6-8-12(9-7-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYHAHUNNXMBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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